2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol
CAS No.: 1019767-69-1
Cat. No.: VC17524122
Molecular Formula: C6H5NO3
Molecular Weight: 139.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019767-69-1 |
|---|---|
| Molecular Formula | C6H5NO3 |
| Molecular Weight | 139.11 g/mol |
| IUPAC Name | [1,3]dioxolo[4,5-b]pyridin-6-ol |
| Standard InChI | InChI=1S/C6H5NO3/c8-4-1-5-6(7-2-4)10-3-9-5/h1-2,8H,3H2 |
| Standard InChI Key | SURZKXVRJOQCMW-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)N=CC(=C2)O |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
2H-[1, dioxolo[4,5-b]pyridin-6-ol consists of a pyridine ring fused with a 1,3-dioxole moiety at the 4,5-positions, forming a bicyclic system. The hydroxyl group at the 6-position introduces polarity and hydrogen-bonding capability, influencing its solubility and interaction with biological targets. The molecular formula C₆H₅NO₃ indicates three oxygen atoms, two of which belong to the dioxole ring, and one to the hydroxyl group.
Stereoelectronic Features
The SMILES notation C1OC2=C(O1)C(=CC=N2)O clarifies the connectivity: the dioxole oxygen atoms (O1) bridge carbons 1 and 3, while the pyridine nitrogen resides at position 2. The InChIKey HEDCSLNHFAWSGN-UHFFFAOYSA-N , though originally assigned to the amine analog, shares structural similarities, highlighting the conserved dioxolo-pyridine framework.
Predicted Physicochemical Properties
While experimental data for the hydroxyl derivative remains limited, collision cross-section (CCS) predictions for analogous ions provide insights into its gas-phase behavior. For example, the [M+H]+ ion of the amine variant (C₆H₆N₂O₂) has a CCS of 123.5 Ų , suggesting that the hydroxyl derivative may exhibit comparable conformational flexibility.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2H- dioxolo[4,5-b]pyridin-6-ol typically involves cyclocondensation reactions. A plausible route starts with 2,3-dihydroxypyridine, which undergoes ring-closing with a dihalomethane under basic conditions to form the dioxole ring. Subsequent oxidation or functionalization yields the hydroxyl derivative.
Industrial Manufacturing
MolCore BioPharmatech specializes in producing this compound at scale, achieving purities ≥97% . Their process likely employs continuous flow reactors to enhance yield and consistency, adhering to ISO quality standards. The use of catalytic systems and optimized solvent mixtures minimizes byproducts, ensuring cost-effective production for pharmaceutical intermediates.
Chemical Reactivity and Derivative Formation
Boronic Acid Functionalization
The hydroxyl group at position 6 can be replaced via palladium-catalyzed cross-coupling reactions. For instance, treatment with bis(pinacolato)diboron in the presence of a catalyst yields dioxolo[4,5-b]pyridin-6-ylboronic acid (C₆H₆BNO₄) , a valuable intermediate for Suzuki-Miyaura couplings. This derivative’s exact mass is 167.039 g/mol , with a polar surface area of 71.81 Ų, indicating moderate solubility.
Acylation and Alkylation
The hydroxyl group undergoes acylation with acyl chlorides to form esters or amides. For example, reaction with acetyl chloride in dichloromethane (DCM) and triethylamine produces the corresponding acetate ester. Such modifications are critical for tuning lipophilicity in drug design .
Applications in Scientific Research
Pharmaceutical Intermediates
As a high-purity intermediate , this compound is utilized in synthesizing active pharmaceutical ingredients (APIs). Its fused heterocyclic core is a privileged structure in kinase inhibitors and antimicrobial agents, where the dioxole ring enhances metabolic stability.
Material Science
The boronic acid derivative serves as a building block for metal-organic frameworks (MOFs) and covalent organic polymers (COPs), where its rigid geometry and functional groups enable precise structural engineering.
Physicochemical Properties and Analytical Profiling
Solubility and Lipophilicity
The hydroxyl group confers moderate water solubility (estimated >100 mg/L at pH 7), while the dioxole ring contributes to a LogP of ~1.5 , balancing hydrophilicity and membrane permeability. Bromination at position 5, as seen in analogs, increases LogP to 3.17 , enhancing lipid bilayer penetration.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 3200–3500 cm⁻¹ (O-H stretch) and 1600–1650 cm⁻¹ (C=N stretch).
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NMR: ¹H NMR signals for the dioxole methylene protons appear as a singlet near δ 4.5 ppm, while the pyridine proton environments are deshielded to δ 7.0–8.5 ppm.
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